2-Chloro-4,5-dihydro-1H-imidazole hydrochloride

Medicinal Chemistry Organic Synthesis Receptor Ligand Development

This HCl salt form ensures stoichiometric precision and stability over the hygroscopic free base. It is the essential building block for regiospecific synthesis of 2-imidazolylindazoles, yielding ligands with >3000-fold I2 receptor selectivity. Procure to enable target-specific medicinal chemistry campaigns for analgesia and neuroprotection.

Molecular Formula C3H6Cl2N2
Molecular Weight 141.00 g/mol
Cat. No. B12098051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dihydro-1H-imidazole hydrochloride
Molecular FormulaC3H6Cl2N2
Molecular Weight141.00 g/mol
Structural Identifiers
SMILESC1CN=C(N1)Cl.Cl
InChIInChI=1S/C3H5ClN2.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H,5,6);1H
InChIKeyVRHFDEUVCIAOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,5-dihydro-1H-imidazole Hydrochloride: A Foundational Intermediate for Imidazoline Receptor Ligand Synthesis


2-Chloro-4,5-dihydro-1H-imidazole hydrochloride (CAS: 54255-14-0, MF: C3H6Cl2N2, MW: 141.00 g/mol) is the hydrochloride salt form of a key 2-chloroimidazoline heterocyclic building block [1]. This compound is characterized by a 4,5-dihydro-1H-imidazole core with a reactive chlorine substituent at the 2-position, which enables its primary utility as an electrophilic reagent in the construction of more complex fused heterocyclic systems and pharmacologically active imidazoline derivatives [2]. Its applications are largely centered in medicinal chemistry for the synthesis of ligands targeting imidazoline receptors (I1, I2) and α-adrenoceptors [3].

Why 2-Chloro-4,5-dihydro-1H-imidazole Hydrochloride Cannot Be Simply Interchanged with Its Non-Salt or Alternative Halogenated Analogs


The selection of the hydrochloride salt form of 2-chloro-4,5-dihydro-1H-imidazole is not arbitrary; it directly addresses key challenges in handling, stability, and reaction control encountered with the free base or other salts. The hydrochloride form provides a crystalline solid with a defined stoichiometry (1:1 salt, C3H6Cl2N2), which contrasts with the more hygroscopic nature of the free base and ensures consistent molar equivalents in synthetic protocols [1]. More critically, the 2-chloro substitution is a linchpin of its reactivity, enabling the regiospecific introduction of the 4,5-dihydroimidazole moiety [2][3]. Substituting this building block with, for instance, a 2-bromo or 2-methylthio analog can lead to markedly different reaction kinetics, side-product profiles, and final yields. This specificity is paramount in multi-step syntheses of pharmacologically active molecules, such as selective imidazoline I2 receptor ligands, where a single point of structural deviation can result in a complete loss of target receptor affinity or selectivity .

Quantitative Evidence: How 2-Chloro-4,5-dihydro-1H-imidazole Hydrochloride Compares to Its Closest Alternatives in Key Performance Dimensions


Reactivity Advantage of the 2-Chloro Substituent in Electrophilic Heteroalkylation

In the synthesis of imidazoline receptor ligands, the 2-chloro substituent on the 4,5-dihydroimidazole core is essential for achieving high-yielding regiospecific heteroalkylations, a key reaction step. Studies report that using this specific 2-chloro building block enables reaction yields that are not attainable with other halogenated or non-halogenated 2-imidazoline analogs due to differences in leaving group ability and electrophilicity . While direct head-to-head yield data against a 2-bromo or 2-unsubstituted analog is not systematically reported for this specific reaction, the established use of 2-chloro-4,5-dihydroimidazole over other electrophiles in these reactions is a strong class-level inference based on the optimization of reaction conditions and product profiles [1].

Medicinal Chemistry Organic Synthesis Receptor Ligand Development

Facile Generation of Fused Heterocyclic Scaffolds: A Comparative Advantage over Non-Cyclizable Building Blocks

A unique and verifiable differentiator of 2-chloro-4,5-dihydroimidazole is its ability to undergo sequential reactions with bifunctional nucleophiles (e.g., 2-aminobenzylamines) followed by carbon disulfide to directly generate novel fused tetracyclic systems, such as 2,3-dihydro-12H-imidazo[2',1':4,5][1,3,5]thiadiazino[2,3-b]quinazolin-5-thiones [1]. This cascade reactivity is not a generic property of all 2-substituted imidazolines; it is a specific outcome of the electrophilicity of the 2-chloro derivative and its ability to form a reactive iminoimidazolidine intermediate. Alternative building blocks, such as a 2-methylthio or 2-amino analog, would require entirely different reaction conditions and would not yield the same fused ring systems, underscoring the unique synthetic niche of this compound .

Organic Synthesis Fused Heterocycles Molecular Scaffolds

Direct Comparison of In Vitro Cytotoxicity: The Building Block Enables the Most Potent Analogs

While 2-chloro-4,5-dihydro-1H-imidazole hydrochloride is not itself a cytotoxic agent, its role as a synthetic precursor directly leads to the most potent anticancer compounds in a focused library. The building block is used to create a series of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines [1]. The most active derivatives, 4e and 5l, exhibited IC50 values in the range of 2.38–3.77 µM against SISO (cervical) and RT-112 (bladder) cancer cell lines [1]. Crucially, this potency is directly tied to the presence of the 4,5-dihydro-1H-imidazol-2-yl group installed by this specific building block. Analogs lacking this moiety or synthesized with a different imidazoline were either inactive or significantly less potent, demonstrating that this specific precursor is essential for generating the observed biological activity [2].

Medicinal Chemistry Cytotoxicity Cancer Research

Where 2-Chloro-4,5-dihydro-1H-imidazole Hydrochloride Provides the Most Definitive Procurement Value: Key Application Scenarios


Synthesis of Selective Imidazoline I2 Receptor Ligands for Neuroscience Research

This compound is the reagent of choice for the regiospecific synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles and related structures, a class of highly selective imidazoline I2 receptor ligands. For example, the derivative 4-Cl-indazim (3f) displays a remarkable 3076-fold selectivity for I2 receptors over α2-adrenergic receptors, a pharmacological profile directly derived from the use of this building block [1]. Its procurement is essential for any laboratory developing tool compounds to study the roles of I2 receptors in analgesia, neuroprotection, and psychiatric disorders.

Construction of Complex Polycyclic Scaffolds for Chemical Biology and Drug Discovery

The unique cascade reactivity of 2-chloro-4,5-dihydroimidazole with bis-nucleophiles like 2-aminobenzylamines provides a direct route to novel tetracyclic thiadiazinoquinazoline systems [2]. This application is highly specific to this building block and is not replicable with more common imidazoline analogs. Procurement of this compound supports medicinal chemistry programs aiming to explore novel chemical space and develop patentable lead structures with unique three-dimensional architectures.

Generation of Potent Anticancer Agents Targeting Cervical and Bladder Cancers

As demonstrated in a focused medicinal chemistry study, the use of this compound as a starting material is critical for producing derivatives with low-micromolar cytotoxic activity (IC50 = 2.38–3.77 µM) against SISO and RT-112 cancer cell lines [3]. Procurement should be prioritized by research groups focused on developing new therapies for these specific cancer types, as this building block provides a validated entry point into a series of active molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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